N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals due to their therapeutic properties
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. Various synthetic routes have been developed, and the choice of method depends on the specific functional groups present in the desired product. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators under relatively mild reaction conditions using dimethyl formamide as a solvent .
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation. The reactivity of this compound is primarily due to the electron-rich nitrogen atoms in the benzimidazole ring. Common reagents used in these reactions include alkyl halides, acyl chlorides, sulfonyl chlorides, and halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various benzimidazole derivatives, which are studied for their potential as α-glycosidase inhibitors . In biology and medicine, benzimidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound is also being explored for its potential use in developing new fluorescent materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE in biological systems is diverse and depends on its chemical structure. Benzimidazole derivatives are known to interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects . For instance, some benzimidazole derivatives act as α-glycosidase inhibitors by fitting into the enzyme’s active site and inhibiting its activity .
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE can be compared with other benzimidazole derivatives such as 2-phenyl-1H-benzimidazole and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol These compounds share a similar benzimidazole core but differ in their substituents, which can significantly affect their biological activities and applications
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMXSCBRNZFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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